molecular formula C12H15NO2 B1624666 N-benzoyl-4-hydroxypiperidine CAS No. 80213-01-0

N-benzoyl-4-hydroxypiperidine

Cat. No.: B1624666
CAS No.: 80213-01-0
M. Wt: 205.25 g/mol
InChI Key: PHNPWISXEGFAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzoyl-4-hydroxypiperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

N-Benzoyl-4-hydroxypiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable enzyme is N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase, which catalyzes the methylation of N-benzoyl-4-hydroxyanthranilate This interaction is crucial for the biosynthesis of certain phytoalexins in plants

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, piperidine derivatives, including this compound, have shown potential in modulating the activity of certain receptors and enzymes, thereby impacting cellular functions . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, making this compound a valuable tool in cellular biology research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to certain enzymes and proteins, leading to either inhibition or activation of their functions. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways, resulting in altered gene expression and cellular responses

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of temporal analysis in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, the compound may undergo hydroxylation, methylation, or other chemical modifications, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is vital for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular organelles or compartments within the cell, depending on its targeting signals and post-translational modifications . The subcellular localization of the compound can influence its activity and function, making it an important aspect of its biochemical analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzoyl-4-hydroxypiperidine can be synthesized through several methods. One common approach involves the benzoylation of 4-hydroxypiperidine. This reaction typically uses benzoyl chloride as the benzoylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, enzymatic hydroxylation methods have been explored for the regioselective insertion of an oxygen atom into N-substituted piperidines .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-4-hydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Produces N-benzoyl-4-piperidone.

    Reduction: Yields N-benzyl-4-hydroxypiperidine.

    Substitution: Forms various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

N-benzoyl-4-hydroxypiperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-hydroxypiperidine: A precursor in the synthesis of N-benzoyl-4-hydroxypiperidine.

    N-benzyl-4-hydroxypiperidine: A reduced form of this compound.

    Piperidine: The parent compound of the piperidine family.

Uniqueness

This compound is unique due to its specific benzoyl and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNPWISXEGFAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432191
Record name N-benzoyl-4-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80213-01-0
Record name N-benzoyl-4-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 73.1 g (520 mmol) of benzoyl chloride in 70 ml of dichloromethane was added dropwise to a solution of 50.0 g (495 mmol) of 4-hydroxypiperidine and 260 ml of pyridine in 260 ml of dichloromethane at 0° to 15° C. The mixture was stirred at room temperature for 3 h and white crystals (pyridine hydrochloride) thus precipitated were filtered out. The filtrate was concentrated and a remaining oil was purified by silica gel column chromatography (CHCl3 :CH3OH=95:5) to give 79.8 g (yield: 79%) of the intended compound:
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

In a four necked round bottom flask, under Argon atmosphere, 4-hydroxypiperidine (5.32 g, 52.6 mmol) was dissolved in CH2Cl2 (28 mL) and pyridine (28 mL). After cooling at 0° C., benzoyl chloride (6.4 mL, 55.2 mmol), dissolved in CH2Cl2 (7 mL) was drop wise added. The ice bath was removed and the mixture stirred 3 h at rt. The solid was filtered-off and the solvent removed under vacuum. Purification by typical column chromatography, eluting with CH2Cl2/MeOH (20:1) afforded the title compound (7.6 g, 70%) as pale yellow oil. Rf=0.21 (CH2Cl2/MeOH 20:1). MS (ESI) m/z: 206 [M−H]+. FTIR (cm−1): 3349, 3065, 3033, 3005, 2934, 2845, 1607, 1574, 1453, 1365, 1339, 1273, 1238, 1180, 1077, 998, 788, 730, 688.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

In this reference example, 7.03 g of benzoyl chloride was added dropwise to a mixture of 5.05 g of 4-hydroxypiperidine, 6.36 g of sodium carbonate and 60 ml of water at 10° C. with stirring. After the addition, the mixture was maintained at 5° C. for 2 hours. The reaction mixture was filtered, and then filtrate was extracted with dichloromethane. The extract was concentrated, and ether was added to crystallize, whereby 9.20 g of 1-benzoyl-4-hydroxypiperidine was obtained (yield: 90.1%).
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step Two
Quantity
6.36 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzoyl-4-hydroxypiperidine
Reactant of Route 2
N-benzoyl-4-hydroxypiperidine
Reactant of Route 3
Reactant of Route 3
N-benzoyl-4-hydroxypiperidine
Reactant of Route 4
Reactant of Route 4
N-benzoyl-4-hydroxypiperidine
Reactant of Route 5
Reactant of Route 5
N-benzoyl-4-hydroxypiperidine
Reactant of Route 6
Reactant of Route 6
N-benzoyl-4-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.